
5-Bromo-2-(ethenyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(ethenyloxy)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 5th position, an ethenyloxy group at the 2nd position, and an amide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(ethenyloxy)benzamide can be achieved through several steps:
Bromination: The starting material, 2-hydroxybenzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.
Ethenylation: The hydroxyl group at the 2nd position is then converted to an ethenyloxy group through a reaction with an appropriate ethenylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(ethenyloxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethenyloxy group can undergo oxidation to form corresponding aldehydes or acids, and reduction to form alcohols.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Hydrolysis: 5-Bromo-2-hydroxybenzoic acid and corresponding amine.
Scientific Research Applications
5-Bromo-2-(ethenyloxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(ethenyloxy)benzamide depends on its specific application:
Medicinal Chemistry: It may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Studies: It can inhibit or activate specific enzymes, providing insights into their function and regulation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzamide: Lacks the ethenyloxy group, making it less versatile in certain chemical reactions.
2-(Ethenyloxy)benzamide:
5-Bromo-2-methoxybenzamide: Contains a methoxy group instead of an ethenyloxy group, leading to different chemical properties and reactivity.
Uniqueness
5-Bromo-2-(ethenyloxy)benzamide is unique due to the presence of both the bromine atom and the ethenyloxy group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
88576-67-4 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
5-bromo-2-ethenoxybenzamide |
InChI |
InChI=1S/C9H8BrNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h2-5H,1H2,(H2,11,12) |
InChI Key |
XFDIILHJMSPVHF-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=C(C=C(C=C1)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
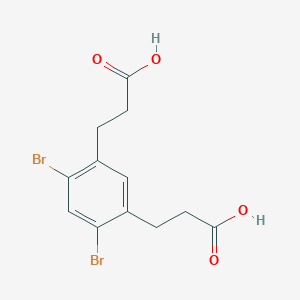
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)

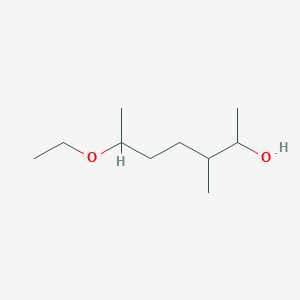
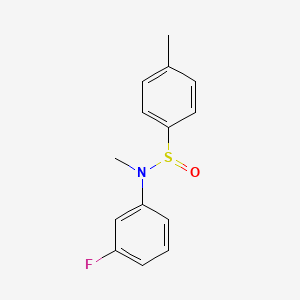
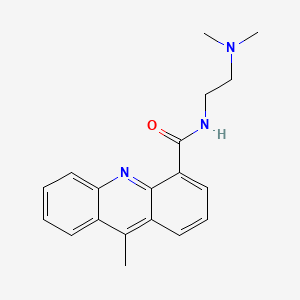

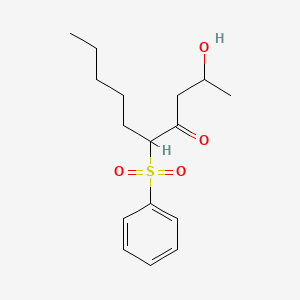
![2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14390347.png)
![Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane](/img/structure/B14390354.png)

![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)
![Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14390381.png)
